molecular formula C22H24N2O2 B159344 4-{2-[4-(Hexyloxy)phenyl]pyrimidin-5-YL}phenol CAS No. 126957-47-9

4-{2-[4-(Hexyloxy)phenyl]pyrimidin-5-YL}phenol

Cat. No. B159344
CAS RN: 126957-47-9
M. Wt: 348.4 g/mol
InChI Key: ILQFXQVEQFBFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[4-(Hexyloxy)phenyl]pyrimidin-5-YL}phenol is a chemical compound that has gained significant attention for its potential use in scientific research. This compound belongs to the class of pyrimidine-based compounds, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 4-{2-[4-(Hexyloxy)phenyl]pyrimidin-5-YL}phenol is not fully understood. However, it is believed to act by inhibiting certain enzymes involved in the inflammatory and tumor pathways. It may also act by modulating the expression of certain genes involved in these pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-{2-[4-(Hexyloxy)phenyl]pyrimidin-5-YL}phenol can inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It can also inhibit the growth of certain cancer cells, such as breast cancer and lung cancer cells. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{2-[4-(Hexyloxy)phenyl]pyrimidin-5-YL}phenol in lab experiments is its potential to target multiple pathways involved in inflammation and cancer. It also has low toxicity, making it a safer alternative to other compounds. However, one limitation is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 4-{2-[4-(Hexyloxy)phenyl]pyrimidin-5-YL}phenol. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its effects on other cancer types and to investigate its potential use in combination with other anti-cancer agents. Additionally, further research is needed to understand its mechanism of action and to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 4-{2-[4-(Hexyloxy)phenyl]pyrimidin-5-YL}phenol involves the reaction of 4-(hexyloxy)benzaldehyde with 2-aminopyrimidine in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-{2-[4-(Hexyloxy)phenyl]pyrimidin-5-YL}phenol has been found to exhibit various biological activities, making it a potential candidate for scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. It can also act as an inhibitor of certain enzymes, making it useful in drug discovery research.

properties

CAS RN

126957-47-9

Product Name

4-{2-[4-(Hexyloxy)phenyl]pyrimidin-5-YL}phenol

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

4-[2-(4-hexoxyphenyl)pyrimidin-5-yl]phenol

InChI

InChI=1S/C22H24N2O2/c1-2-3-4-5-14-26-21-12-8-18(9-13-21)22-23-15-19(16-24-22)17-6-10-20(25)11-7-17/h6-13,15-16,25H,2-5,14H2,1H3

InChI Key

ILQFXQVEQFBFPM-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O

synonyms

2-(4-Hexoxyphenyl)-5-(4-hydroxyphenyl)-pyrimidine

Origin of Product

United States

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